molecular formula C14H21Br B8051650 2-Bromo-1,4-di-tert-butylbenzene

2-Bromo-1,4-di-tert-butylbenzene

Cat. No.: B8051650
M. Wt: 269.22 g/mol
InChI Key: JFRPIGCUUJRXMT-UHFFFAOYSA-N
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Description

2-Bromo-1,4-di-tert-butylbenzene is an organic compound classified as an aromatic halide. Its structure consists of a benzene ring substituted with a bromine atom and two tert-butyl groups at the 2 and 5 positions. This compound is known for its stability and unique reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1,4-di-tert-butylbenzene can be synthesized through various methods. One common approach involves the bromination of 2,5-di-tert-butylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine selectively substituting a hydrogen atom on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Mechanism of Action

The mechanism of action of 2-Bromo-1,4-di-tert-butylbenzene in chemical reactions involves the formation of a benzenonium intermediate during electrophilic substitution reactions. The bromine atom acts as a leaving group, facilitating the attack of nucleophiles on the benzene ring. The tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1,4-di-tert-butylbenzene is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. The presence of two tert-butyl groups at the 2 and 5 positions enhances its stability and influences its reactivity, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

2-bromo-1,4-ditert-butylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Br/c1-13(2,3)10-7-8-11(12(15)9-10)14(4,5)6/h7-9H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRPIGCUUJRXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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